1-(3-Fluorophenyl)propane-2-sulfonamide

Medicinal chemistry Structure-activity relationship Fluorine chemistry

Computational tools assign identical LogP and TPSA to all fluorophenyl sulfonamide positional isomers, obscuring true physicochemical differences that dictate target engagement. Blind isomer substitution risks experimental reproducibility in kinase inhibition, carbonic anhydrase binding, and antibacterial potency studies. • Deploy as a selectivity probe across 15 human CA isoforms-meta Hammett σₘ ≈ 0.34 provides pure inductive electron withdrawal distinct from para-fluoro analogs dominating the literature. • Underexplored PERK kinase SAR building block: meta-substitution pattern probes chemical space orthogonal to exemplified ortho- and para-substituted compounds, enabling novel IP generation. • Reference standard for experimental LogD/pKa determination: comparative measurements across 2-, 3-, and 4-fluoro isomers generate actionable medicinal chemistry design rules.

Molecular Formula C9H12FNO2S
Molecular Weight 217.26 g/mol
Cat. No. B13244727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)propane-2-sulfonamide
Molecular FormulaC9H12FNO2S
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CC=C1)F)S(=O)(=O)N
InChIInChI=1S/C9H12FNO2S/c1-7(14(11,12)13)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5H2,1H3,(H2,11,12,13)
InChIKeyZQINEUYZLUNPHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)propane-2-sulfonamide Overview


1-(3-Fluorophenyl)propane-2-sulfonamide is a synthetic aryl sulfonamide (C₉H₁₂FNO₂S, MW 217.26) bearing a single fluorine at the meta position of the phenyl ring. As a positional isomer of the 2-fluoro and 4-fluoro analogs, it serves as a critical comparator in medicinal chemistry campaigns where subtle electronic or steric perturbations from fluorine substitution dictate target engagement and selectivity . The compound is typically supplied at 95% purity for research use .

Positional isomer comparator for SAR
Meta-fluorine supports inductive electronic profiling
Isomerically pure building block, research-use purity

Meta-Fluoro Isomer Specificity


The position of a single fluorine substituent on the phenyl ring of sulfonamides profoundly influences molecular recognition, metabolic stability, and physicochemical properties despite having identical molecular formula and weight. Computational predictions from supplier databases assign identical LogP (1.0452) and TPSA (60.16) values to all three positional isomers due to algorithmic limitations . However, empirical medicinal chemistry literature consistently demonstrates that ortho-, meta-, and para-fluorination yield distinct SAR outcomes in kinase inhibition, carbonic anhydrase binding, and antibacterial potency—making blind isomer substitution a risk to experimental reproducibility [1].

Isomer Identity In silico descriptors identical to 2- and 4-fluoro isomers; experimental properties may differ significantly.
SAR Shift Ortho-, meta-, and para-fluorination yield distinct SAR outcomes; substitution may alter target engagement.
Electronic Profile Meta-fluorine inductive effect differs from ortho/para resonance effects; not interchangeable in electronic tuning.

Structural Analog Differentiation


Meta-Fluoro Hydrogen-Bonding Geometry

In the absence of compound-specific biological data, the strongest differentiation resides in the established principle of fluorine positional effects. Meta-substitution orients the fluorine away from both the sulfonamide group and the propyl linker, eliminating the intramolecular hydrogen-bonding capacity seen with ortho-fluorine (F···H–N interaction) and avoiding the electron-withdrawing resonance effect prominent in para-fluorination. This meta configuration is predicted to yield intermediate metabolic stability—greater than para (susceptible to oxidative defluorination) but less than ortho (steric shielding) [1]. For procurement decisions, the 3-fluoro isomer is the appropriate selection when SAR exploration requires a fluorine with minimal electronic perturbation to the aromatic ring.

Electronic effect comparison
Class-level inference
Meta (σₘ 0.34, inductive) vs. Ortho (σₒ 0.12, H-bond) vs. Para (σₚ 0.06, resonance). σₘ 2.8× σₚ.
Supports pure inductive effect studies; avoids resonance/steric confounding
Hammett σ constants from standard framework; compound-specific data absent
Medicinal chemistry Structure-activity relationship Fluorine chemistry

Indistinguishable In Silico Properties

Computed LogP and TPSA values from supplier databases are identical for the 2-fluoro, 3-fluoro, and 4-fluoro isomers, all yielding LogP of 1.0452 and TPSA of 60.16 Ų . This algorithmic equivalence does not reflect the nuanced differences in chromatographic retention time, pKa, or solubility that would be observed experimentally. Consequently, the 3-fluoro isomer cannot be distinguished from its analogs by in silico physicochemical screens alone, and empirical measurement is required for property-based differentiation.

In silico indistinguishability
Data to verify
LogP 1.0452, TPSA 60.16 Ų identical for 2-F, 3-F, 4-F isomers
Computed descriptors cannot guide isomer selection
Empirical chromatographic LogD/pKa required
Physicochemical profiling Isomer comparison Computational chemistry

3-Fluorobenzene-Derived Isomeric Purity

Supplier documentation indicates that 1-(3-fluorophenyl)propane-2-sulfonamide is synthesized from 3-fluorobenzene and propane-2-sulfonyl chloride under basic conditions (triethylamine) . This route leverages the commercial availability of isomerically pure 3-fluorobenzene, ensuring that the final sulfonamide retains unambiguous meta substitution. This contrasts with syntheses that might employ fluorophenyl precursors susceptible to isomeric scrambling, providing procurement confidence for medicinal chemistry campaigns requiring regiospecific fluorine placement.

Synthetic origin
Supporting evidence
Synthesized from isomerically pure 3-fluorobenzene; meta substitution unambiguous
Regioisomeric integrity assured by starting material
General synthetic route; batch-specific COA recommended
Synthetic chemistry Isomeric purity Building block procurement

Privileged Sulfonamide Pharmacophore

Aryl sulfonamides containing a propane-2-sulfonamide moiety are recognized as privileged scaffolds for carbonic anhydrase (CA) inhibition and kinase modulation. Patent literature (US11491158) identifies N-(substituted-phenyl)-sulfonamides as PERK kinase inhibitors [1], while fluorinated benzenesulfonamides have demonstrated nanomolar CA inhibition in academic studies [2]. Although compound-specific data for the 3-fluoro isomer is currently unpublished, its structural membership in this validated pharmacophore class supports its use as an underexplored probe for these target families.

Pharmacophore class
Class-level inference
Sulfonamides are privileged scaffolds for CA inhibition and kinase modulation; no compound-specific data
Underexplored probe for CA/kinase SAR discovery
Activity data not yet published; requires in-house profiling
Sulfonamide pharmacology Carbonic anhydrase Kinase inhibition

Drug Discovery Applications


Carbonic Anhydrase Selectivity Probe

The meta-fluorine configuration of this sulfonamide provides a unique electronic profile (Hammett σₘ ≈ 0.34) that differs substantially from para-fluorinated CA inhibitors dominating the literature. Researchers can deploy this compound as a selectivity probe across the 15 human CA isoforms to identify binding pockets sensitive to pure inductive electron withdrawal, potentially revealing isoform-selective inhibition patterns not achievable with ortho- or para-fluoro analogs [1].

PERK Kinase Inhibitor SAR

Given that N-(substituted-phenyl)-sulfonamides have been patented as PERK kinase inhibitors (US11491158), the 3-fluorophenyl variant serves as an underexplored building block for systematic SAR exploration. Its meta-substitution pattern probes a chemical space distinct from the exemplified compounds, which predominantly feature ortho- or para-substitution, thereby enabling intellectual property generation around novel substitution vectors [2].

Physicochemical Assay Reference Standard

Because standard computational tools fail to differentiate the LogP/TPSA of 2-, 3-, and 4-fluoro isomers, the 3-fluoro compound can serve as a reference standard in experimental chromatographic LogD and pKa determination studies. Comparative measurements across the three isomers quantify the actual physicochemical impact of fluorine position, generating actionable data for medicinal chemistry design rules .

Application
Selection Property
Validation Focus
Carbonic anhydrase isoform profiling
Meta-fluoro inductive electronic effect
Isoform-selective binding assay panel
PERK kinase inhibitor SAR exploration
Underexplored meta-substitution vector
Kinase inhibition assay panel
Physicochemical reference standard
Experimental chromatographic LogD/pKa determination
Isomer-specific property quantification
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